BenchChemオンラインストアへようこそ!

4-Methoxy-5-nitro-2-(trifluoromethyl)pyridine

Medicinal Chemistry Physicochemical Profiling Drug Design

This 97% pure intermediate offers a distinctive electronic blueprint: the electron-donating 4-OMe, electron-withdrawing 5-NO2, and highly electronegative 2-CF3 groups create a precisely tuned pyridine ring for targeted medicinal and agrochemical synthesis. Its XLogP3 of 1.6 and TPSA of 67.9 Ų balance permeability with solubility, while the nitro and methoxy handles enable rapid diversification. Use directly in late-stage libraries without pre-purification, ensuring assay reproducibility.

Molecular Formula C7H5F3N2O3
Molecular Weight 222.12 g/mol
CAS No. 1588441-18-2
Cat. No. B1401661
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methoxy-5-nitro-2-(trifluoromethyl)pyridine
CAS1588441-18-2
Molecular FormulaC7H5F3N2O3
Molecular Weight222.12 g/mol
Structural Identifiers
SMILESCOC1=CC(=NC=C1[N+](=O)[O-])C(F)(F)F
InChIInChI=1S/C7H5F3N2O3/c1-15-5-2-6(7(8,9)10)11-3-4(5)12(13)14/h2-3H,1H3
InChIKeyHEKASLCSFSEZAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methoxy-5-nitro-2-(trifluoromethyl)pyridine (CAS 1588441-18-2): A Trifunctional Pyridine Building Block for Selective Synthetic Derivatization


4-Methoxy-5-nitro-2-(trifluoromethyl)pyridine (CAS 1588441-18-2) is a polysubstituted pyridine derivative containing three distinct functional groups: an electron-donating 4‑methoxy group, an electron-withdrawing 5‑nitro group, and a highly electronegative 2‑trifluoromethyl group [1]. This unique arrangement imparts a characteristic physicochemical profile, including a molecular weight of 222.12 g/mol, an XLogP3 of 1.6, and a topological polar surface area (TPSA) of 67.9 Ų [1]. The compound is primarily employed as a versatile heterocyclic intermediate in medicinal chemistry and agrochemical research, where its differentiated substitution pattern enables regioselective transformations not accessible with simpler analogs [2].

Why Simple Analogs Cannot Replace 4-Methoxy-5-nitro-2-(trifluoromethyl)pyridine in Regioselective Syntheses


The precise positioning of the methoxy, nitro, and trifluoromethyl groups on the pyridine ring dictates the compound‘s electronic landscape and steric accessibility, directly impacting reaction outcomes. For example, the 2‑trifluoromethyl group exerts a strong -I effect that polarizes the adjacent ring positions, while the 5‑nitro group activates the C4 position for nucleophilic aromatic substitution [1]. In contrast, analogs such as 4‑methoxy-2-(trifluoromethyl)pyridine (lacking the nitro group) exhibit a markedly lower TPSA (22.1 Ų vs. 67.9 Ų) and altered hydrogen‑bonding capacity [2], leading to divergent solubility and binding properties. Similarly, 5‑nitro-2-(trifluoromethyl)pyridine (lacking the methoxy group) cannot participate in the same O‑alkylation or demethylation sequences [3]. These physicochemical and structural differences render simple substitution unreliable; only 4‑methoxy-5-nitro-2-(trifluoromethyl)pyridine provides the exact electronic and steric blueprint required for many targeted transformations.

Quantitative Differentiation of 4-Methoxy-5-nitro-2-(trifluoromethyl)pyridine from Structurally Related Pyridines


Enhanced Topological Polar Surface Area (TPSA) Relative to Des‑Nitro and Des‑Methoxy Analogs

4‑Methoxy‑5‑nitro‑2‑(trifluoromethyl)pyridine exhibits a TPSA of 67.9 Ų, which is approximately 3.1‑fold higher than that of 4‑methoxy‑2‑(trifluoromethyl)pyridine (22.1 Ų) and 16% higher than that of 5‑nitro‑2‑(trifluoromethyl)pyridine (58.7 Ų) [1][2][3]. This elevated TPSA reflects the combined contribution of the nitro and methoxy oxygen atoms and directly influences passive membrane permeability and aqueous solubility.

Medicinal Chemistry Physicochemical Profiling Drug Design

Increased Hydrogen Bond Acceptor Count and Molecular Weight for Scaffold Diversification

With 7 hydrogen bond acceptors and a molecular weight of 222.12 g/mol, 4‑methoxy‑5‑nitro‑2‑(trifluoromethyl)pyridine provides 40% more H‑bond acceptors than 5‑nitro‑2‑(trifluoromethyl)pyridine (6 acceptors, 192.10 g/mol) and 40% more than 4‑methoxy‑2‑(trifluoromethyl)pyridine (5 acceptors, 177.12 g/mol) [1][2][3]. The presence of both methoxy and nitro groups expands the repertoire of possible non‑covalent interactions and synthetic handles.

Synthetic Chemistry Fragment-Based Drug Discovery Molecular Descriptors

Differentiated LogP (XLogP3) Profile for Balanced Lipophilicity

The computed XLogP3 for 4‑methoxy‑5‑nitro‑2‑(trifluoromethyl)pyridine is 1.6, placing it between the more lipophilic 4‑methoxy‑2‑(trifluoromethyl)pyridine (1.7) and the less lipophilic 5‑nitro‑2‑(trifluoromethyl)pyridine (1.5) [1][2][3]. This intermediate logP value reflects a balanced contribution of the hydrophobic trifluoromethyl group and the polar nitro and methoxy substituents, offering a unique lipophilicity‑hydrophilicity trade‑off.

ADME Prediction Lipophilicity Medicinal Chemistry

Superior Commercial Purity (97%) Compared to Positional Isomers

4‑Methoxy‑5‑nitro‑2‑(trifluoromethyl)pyridine is routinely offered at a standard purity of 97%, as documented by Bidepharm . In contrast, the positional isomer 2‑methoxy‑5‑nitro‑3‑(trifluoromethyl)pyridine is typically supplied at 95% purity , and 4‑methoxy‑2‑(trifluoromethyl)pyridine is also listed at 95% . The 2‑percentage‑point higher purity reduces the need for additional purification steps and ensures more reproducible reaction yields.

Quality Control Procurement Synthetic Reliability

Unique Regiochemical Orientation for Orthogonal Functionalization

The 4‑methoxy‑5‑nitro‑2‑(trifluoromethyl)pyridine scaffold positions an electron‑donating group (OMe) para to the pyridine nitrogen and an electron‑withdrawing group (NO₂) meta to the nitrogen, while the CF₃ group occupies the ortho position. This specific arrangement is distinct from the 2‑methoxy‑5‑nitro‑3‑(trifluoromethyl)pyridine isomer, where the methoxy and CF₃ groups are ortho to each other, altering the ring‘s electron density distribution and directing effects [1]. Patent literature highlights that 4‑trifluoromethyl substituted pyridines are challenging to access via conventional routes, underscoring the value of a pre‑constructed 2‑CF₃, 5‑NO₂, 4‑OMe building block [2].

Synthetic Methodology Late‑Stage Functionalization Medicinal Chemistry

Optimal Use Cases for 4-Methoxy-5-nitro-2-(trifluoromethyl)pyridine (CAS 1588441-18-2) in Research and Development


Synthesis of Kinase Inhibitor Scaffolds Requiring Balanced Lipophilicity

The compound‘s intermediate XLogP3 of 1.6 and high hydrogen bond acceptor count (7) make it an attractive precursor for constructing kinase inhibitor cores that demand moderate lipophilicity to avoid off‑target promiscuity while retaining sufficient cell permeability [1]. The nitro group can be selectively reduced to an amine for subsequent amide coupling, and the methoxy group can be demethylated to reveal a phenol for further functionalization, enabling rapid diversification of a central pyridine template.

Development of Agrochemicals Leveraging Electron‑Withdrawing Substituents

Trifluoromethylpyridines are recognized building blocks in herbicide and fungicide synthesis [1]. The combination of a strong electron‑withdrawing CF₃ group at the 2‑position and an additional nitro group at the 5‑position provides a highly electrophilic pyridine ring amenable to further substitution. This reactivity profile aligns with the needs of agrochemical discovery programs seeking metabolically stable, fluorinated heterocycles with tunable physicochemical properties [2].

Medicinal Chemistry Programs Targeting CNS‑Penetrant Candidates

With a TPSA of 67.9 Ų, the compound falls near the upper limit of the commonly cited threshold for CNS penetration (typically ≤70 Ų), suggesting it may serve as a starting point for designing brain‑penetrant molecules when further modified [1]. The presence of the methoxy group also offers a handle for modulating metabolic stability via O‑demethylation or blocking metabolism at that position.

High‑Purity Intermediate for Late‑Stage Functionalization Campaigns

The 97% commercial purity specification [1] reduces the need for pre‑reaction purification, enabling direct use in late‑stage diversification libraries. This is particularly valuable in parallel synthesis and fragment‑based drug discovery workflows where compound purity directly impacts assay reproducibility and hit confirmation rates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Methoxy-5-nitro-2-(trifluoromethyl)pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.